molecular formula C22H23N3O3 B4643662 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide

Katalognummer B4643662
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: OZCZOTGCIQNRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. HAT enzymes play a crucial role in the regulation of gene expression through the acetylation of histones, which alters chromatin structure and allows for the binding of transcription factors. C646 has been shown to selectively inhibit the HAT activity of p300 and CBP, two HAT enzymes that are frequently overexpressed in cancer cells.

Wirkmechanismus

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide inhibits the HAT activity of p300 and CBP by binding to their catalytic domains. This prevents the acetylation of histones and the subsequent activation of gene expression. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to induce the degradation of p300 and CBP, further reducing their activity.
Biochemical and Physiological Effects
The inhibition of p300 and CBP activity by 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide results in a global decrease in histone acetylation, which alters chromatin structure and gene expression. This has been shown to have a wide range of effects on cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to inhibit the expression of several oncogenes and promote the expression of tumor suppressor genes.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has several advantages as a research tool, including its high selectivity for p300 and CBP, its ability to inhibit HAT activity in vitro and in vivo, and its potential as an anti-cancer agent. However, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide also has some limitations, including its relatively low potency compared to other HAT inhibitors, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide, including:
1. Development of more potent and selective HAT inhibitors based on the structure of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide.
2. Investigation of the role of p300 and CBP in other cellular processes beyond cancer, such as development and differentiation.
3. Identification of biomarkers that predict sensitivity or resistance to 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide treatment in cancer cells.
4. Exploration of combination therapies that incorporate 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide with other anti-cancer agents to enhance efficacy and reduce toxicity.
5. Investigation of the potential of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide as a therapeutic agent for other diseases beyond cancer, such as inflammatory disorders or neurodegenerative diseases.
In conclusion, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide is a promising research tool and potential therapeutic agent that selectively inhibits the HAT activity of p300 and CBP. Its mechanism of action has been extensively studied in the context of cancer research, where it has shown great potential as an anti-cancer agent. Further research is needed to fully explore its potential in other areas of biomedical research.

Wissenschaftliche Forschungsanwendungen

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been extensively studied in the context of cancer research, where it has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy agents. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(9-ethylcarbazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-24-18-7-4-3-6-16(18)17-14-15(9-10-19(17)24)23-20(26)8-5-13-25-21(27)11-12-22(25)28/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCZOTGCIQNRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCCN3C(=O)CCC3=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.